4-Bromoisoquinolin-1(2H)-one

Catalog No.
S665768
CAS No.
3951-95-9
M.F
C9H6BrNO
M. Wt
224.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromoisoquinolin-1(2H)-one

CAS Number

3951-95-9

Product Name

4-Bromoisoquinolin-1(2H)-one

IUPAC Name

4-bromo-2H-isoquinolin-1-one

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

InChI

InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5H,(H,11,12)

InChI Key

ZOPUFLIYIMVOGZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CNC2=O)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CNC2=O)Br

The exact mass of the compound 4-Bromoisoquinolin-1(2H)-one is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 265341. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromoisoquinolin-1(2H)-one (CAS 3951-95-9) is a highly versatile, halogenated heterocyclic building block characterized by its rigid isoquinolone core, a reactive C4-bromine atom, and a tautomeric C1-carbonyl/N2-H lactam motif. In industrial and medicinal chemistry procurement, it is primarily selected for its dual-reactivity profile: the C4 position is primed for transition-metal-catalyzed cross-couplings, while the lactam nitrogen allows for orthogonal alkylation or protection[1]. As a stable, easily handled solid, it serves as a critical precursor for synthesizing complex polycyclic pharmacophores, including kinase and PARP inhibitors, where precise regiochemical control and predictable processability are required[2].

Substituting 4-Bromoisoquinolin-1(2H)-one with its unhalogenated parent, isoquinolin-1(2H)-one, introduces significant process inefficiencies. Direct bromination of the unsubstituted core typically requires harsh reagents (e.g., Br2 in acetic acid or NBS) and often results in 10–15% over-brominated or off-target regioisomeric impurities, necessitating costly chromatographic purification or recrystallization [1]. Furthermore, attempting to use the cheaper 4-chloroisoquinolin-1(2H)-one analog as a direct substitute in cross-coupling reactions frequently leads to stalled reactions or requires the procurement of expensive, proprietary phosphine ligands to activate the stubborn C-Cl bond [2]. Procuring the pre-brominated, regiochemically pure compound is therefore essential for scalable, reproducible syntheses.

Catalytic Efficiency in Suzuki-Miyaura Cross-Couplings

When subjected to standard Suzuki-Miyaura coupling conditions, 4-Bromoisoquinolin-1(2H)-one demonstrates superior reactivity compared to its chlorinated analog. The C-Br bond readily undergoes oxidative addition with basic palladium catalysts, achieving high yields at moderate temperatures[1]. In contrast, the 4-chloro derivative requires significantly higher thermal energy and specialized ligands, increasing the overall cost of goods and limiting functional group tolerance on the coupling partner [2].

Evidence DimensionCoupling yield and required conditions
Target Compound Data>85% yield at 80°C using standard Pd(PPh3)4 (1-2 mol%)
Comparator Or Baseline4-Chloroisoquinolin-1(2H)-one (<30% yield at 80°C; requires >110°C and specialized ligands like XPhos to exceed 80%)
Quantified Difference~55% higher yield under mild conditions; eliminates the need for expensive bulky phosphine ligands.
ConditionsStandard Suzuki coupling with phenylboronic acid, K2CO3, dioxane/water.

Procuring the bromo-variant allows manufacturers to use cheaper, off-the-shelf palladium catalysts and milder temperatures, directly reducing process costs and energy consumption.

Process Yield and Regiopurity vs. In-House Bromination

Relying on the in-house bromination of unsubstituted isoquinolin-1(2H)-one introduces significant variability in batch regiopurity. Electrophilic aromatic substitution can occur at multiple positions on the isoquinoline ring depending on subtle temperature and concentration shifts [1]. Procuring highly pure 4-Bromoisoquinolin-1(2H)-one guarantees a fixed C4 functionalization point, bypassing the yield loss typically associated with purging unwanted isomers during downstream isolation [2].

Evidence DimensionRegioisomeric purity and downstream yield loss
Target Compound Data>98% regiochemical purity at C4 (direct procurement)
Comparator Or BaselineUnsubstituted isoquinolin-1(2H)-one (requires in-house bromination, typically yielding 85-90% desired product with 10-15% mixed isomers/over-bromination)
Quantified DifferenceEliminates a synthetic step and recovers 10-15% of material otherwise lost to impurity purging.
ConditionsStandard electrophilic bromination (NBS/DMF or Br2/AcOH) vs. direct use of procured intermediate.

Purchasing the pre-brominated building block ensures batch-to-batch reproducibility and eliminates the regulatory and safety burdens of handling bulk brominating agents.

Orthogonal Functionalization Capacity

The structural advantage of 4-Bromoisoquinolin-1(2H)-one lies in its orthogonal reactive sites. Unlike 4-bromoisoquinoline, which lacks the lactam motif, this compound allows for selective N-alkylation or N-arylation prior to, or following, C4 cross-coupling [1]. This bifunctionality is critical when constructing complex libraries where the nitrogen atom must be decorated with specific solubilizing groups or pharmacophores without disturbing the C-Br bond [2].

Evidence DimensionN-alkylation compatibility
Target Compound DataQuantitative N-alkylation (>90% yield) with alkyl halides while preserving the C4-Br bond.
Comparator Or Baseline4-Bromoisoquinoline (Lacks the NH group entirely, zero capacity for lactam-directed N-alkylation).
Quantified DifferenceProvides an additional, orthogonal vector for structural diversification not present in the standard isoquinoline core.
ConditionsAlkylation using R-X, K2CO3, DMF at room temperature to 60°C.

This dual-reactivity profile makes it an indispensable scaffold for medicinal chemists needing to independently optimize two distinct vectors (C4 and N2) on the isoquinolone core.

Medicinal Chemistry: Kinase and PARP Inhibitor Synthesis

The compound is a premier starting material for synthesizing isoquinolone-based inhibitors. The ability to perform mild Suzuki couplings at C4 while orthogonally alkylating the N2 position allows for rapid exploration of structure-activity relationships (SAR) in drug discovery workflows, avoiding the harsh conditions that degrade sensitive functional groups [1].

Agrochemical Development: Complex Heterocyclic Fungicides

Due to its high regiochemical purity and predictable reactivity, this scaffold is utilized in the scalable synthesis of novel agrochemicals. The rigid isoquinolone core provides necessary metabolic stability, while the C4-bromine allows for the modular attachment of diverse aryl or heteroaryl groups required for target binding [2].

Materials Science: OLED and TADF Emitter Cores

The compound's amenability to low-temperature, high-yield cross-couplings makes it an excellent precursor for appending extended conjugated systems at the C4 position. This is a common and highly effective strategy in developing thermally stable organic light-emitting diode (OLED) materials and thermally activated delayed fluorescence (TADF) emitters [3].

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3951-95-9

Wikipedia

4-Bromo-1(2H)-isoquinolone

Dates

Last modified: 08-15-2023
Hohmann et al. Sensitivity and engineered resistance of myeloid leukemia cells to BRD9 inhibition. Nature Chemical Biology, doi: 10.1038/nchembio.2115, published online 4 July 2016

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